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molecular formula C3H6Cl2O B8674427 Dichloropropanol CAS No. 63151-11-1

Dichloropropanol

Cat. No. B8674427
M. Wt: 128.98 g/mol
InChI Key: XEPXTKKIWBPAEG-UHFFFAOYSA-N
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Patent
US05356442

Procedure details

A suitable reaction vessel is charged with 107 parts of a terpolymer of acrylic ester, vinyl acetate and maleic anhydride (0.6 COOH equivalents, e.g. Belclene® 283), 90 parts of water and 4 parts of NaCl. After 90 pans of epichlorohydrin have been added, the reaction mixture is heated to 80°-85° C. for about 1 hour, cooled down to room temperature and neutralised with sodium hydroxide solution (pH about 6.8). Excess epichlorohydrin and dichloropropanol formed in the course of the reaction are then distilled off azeotropically. The product is adjusted to contain 25% of polymer, 25% of 3-chloro-1,2-propanediol and 50% of water.
[Compound]
Name
acrylic ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC=C)(=O)C.C1(=O)OC(=O)C=C1.[Na+].[Cl-:15].[CH2:16]([CH:18]1[O:20][CH2:19]1)[Cl:17].[OH-:21].[Na+]>O>[CH2:16]([CH:18]1[O:20][CH2:19]1)[Cl:17].[Cl:15][C:16]([Cl:17])([OH:21])[CH2:18][CH3:19] |f:2.3,5.6|

Inputs

Step One
Name
acrylic ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC=C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Cl-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)C1CO1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is heated to 80°-85° C. for about 1 hour
Duration
1 h

Outcomes

Product
Name
Type
product
Smiles
C(Cl)C1CO1
Name
Type
product
Smiles
ClC(CC)(O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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